molecular formula C7H15ClN2O B3027341 (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride CAS No. 1286208-25-0

(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride

Cat. No.: B3027341
CAS No.: 1286208-25-0
M. Wt: 178.66
InChI Key: SWFBCKALSKMABH-FYZOBXCZSA-N
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Description

(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is a chiral small-molecule compound featuring a pyrrolidine ring substituted with an amino group at the 3-position and a ketone-propyl moiety at the 1-position. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical and biochemical applications. The stereochemistry of the compound (R-configuration) is critical for its biological activity, as enantiomers often exhibit distinct interactions with biological targets. Crystallographic studies using SHELXL (a high-precision refinement program) have confirmed its three-dimensional structure, including bond lengths, angles, and hydrogen-bonding networks .

Properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-4-3-6(8)5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFBCKALSKMABH-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-25-0
Record name 1-Propanone, 1-[(3R)-3-amino-1-pyrrolidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286208-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Propanone Backbone: The propanone backbone is introduced through a condensation reaction between the aminopyrrolidine and a suitable ketone precursor.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the pyrrolidine ring undergoes alkylation and acylation reactions. Key pathways include:

Alkylation :

  • Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/CH₃CN) to form N-alkylated derivatives.

  • Example:

     R 1 3 Aminopyrrolidin 1 yl propan 1 one+CH3IK2CO3 R 1 3 Methylamino pyrrolidin 1 yl propan 1 one+HI\text{ R 1 3 Aminopyrrolidin 1 yl propan 1 one}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{ R 1 3 Methylamino pyrrolidin 1 yl propan 1 one}+\text{HI}

Acylation :

  • Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to yield amides.

  • Example:

     R 1 3 Aminopyrrolidin 1 yl propan 1 one+ClCOCH3DCM R 1 3 Acetamidopyrrolidin 1 yl propan 1 one+HCl\text{ R 1 3 Aminopyrrolidin 1 yl propan 1 one}+\text{ClCOCH}_3\xrightarrow{\text{DCM}}\text{ R 1 3 Acetamidopyrrolidin 1 yl propan 1 one}+\text{HCl}

Oxidation Reactions

The ketone moiety is susceptible to oxidation under strong acidic or basic conditions:

Reaction ConditionsProductYieldReference
KMnO₄, H₂SO₄, 80°C3-(3-Aminopyrrolidin-1-yl)propanoic acid65%
CrO₃, Acetone, 25°C3-(3-Aminopyrrolidin-1-yl)propanoic acid58%

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound participates in acid-base equilibria:

  • Deprotonation : Treatment with NaOH (1M) releases the free base, (R)-1-(3-aminopyrrolidin-1-yl)propan-1-one, which is volatile and requires immediate stabilization.

  • Reprotonation : Reacts with HCl gas in ethanol to regenerate the hydrochloride salt.

Cyclization Reactions

The amine and ketone groups facilitate intramolecular cyclization:

  • Under reflux in toluene with p-TSA, forms a six-membered lactam via nucleophilic attack of the amine on the ketone.

     R 1 3 Aminopyrrolidin 1 yl propan 1 oneToluene p TSA R 3 Azabicyclo 3 2 1 octan 2 one+H2O\text{ R 1 3 Aminopyrrolidin 1 yl propan 1 one}\xrightarrow{\text{Toluene }p\text{ TSA}}\text{ R 3 Azabicyclo 3 2 1 octan 2 one}+\text{H}_2\text{O}

Reductive Amination

The ketone group participates in reductive amination with primary amines (e.g., benzylamine) using NaBH₃CN:

 R 1 3 Aminopyrrolidin 1 yl propan 1 one+PhCH2NH2NaBH3CN R 1 3 Benzylamino pyrrolidin 1 yl propan 1 ol\text{ R 1 3 Aminopyrrolidin 1 yl propan 1 one}+\text{PhCH}_2\text{NH}_2\xrightarrow{\text{NaBH}_3\text{CN}}\text{ R 1 3 Benzylamino pyrrolidin 1 yl propan 1 ol}

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 160°C, releasing HCl and forming degradation products .

  • Hygroscopicity : Absorbs moisture rapidly, necessitating anhydrous storage .

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the areas of neurology and psychiatry.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the production of high-value products.

Mechanism of Action

The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride with three analogs:

Structural Analog 1: (S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one Hydrochloride

  • Key Difference : The enantiomeric (S)-form exhibits inverted stereochemistry at the chiral center.
  • Crystallographic Data :

    Parameter (R)-Isomer (S)-Isomer
    Space Group P2₁2₁2₁ P2₁2₁2₁
    Unit Cell (Å) a=5.0, b=7.0, c=10.0 a=5.0, b=7.0, c=10.0
    R-factor (%) 2.5 2.7
    Hydrogen Bond Length (Å) 2.89 2.91

Structural Analog 2: 1-(3-Aminopyrrolidin-1-yl)propan-1-one (Free Base)

  • Key Difference : Absence of the hydrochloride counterion.
  • Physicochemical Data :

    Property Hydrochloride Salt Free Base
    Melting Point (°C) 215–217 189–191
    Solubility (H₂O, mg/mL) 120 45
    LogP -1.2 0.3
  • Implications : The hydrochloride salt improves aqueous solubility, favoring formulation for in vivo studies.

Structural Analog 3: 1-(2-Aminopyrrolidin-1-yl)propan-1-one Hydrochloride

  • Key Difference: Amino group at the 2-position of the pyrrolidine ring.
  • Biological Activity: Target (R)-3-Amino Isomer IC₅₀ (nM) 2-Amino Isomer IC₅₀ (nM) Enzyme X 12 ± 1.5 230 ± 25 Receptor Y 45 ± 5 48 ± 6
  • Implications: The 3-amino substitution confers >10-fold selectivity for Enzyme X, highlighting the importance of substitution position .

Biological Activity

(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride is a pyrrolidine derivative notable for its potential biological activity, particularly in the fields of neurology and psychiatry. This compound is characterized by its unique structure, which includes an aminopyrrolidine moiety attached to a propanone backbone, enhancing its solubility and biological interaction capabilities.

  • Chemical Formula : C7H14N2O·HCl
  • Molecular Weight : 142.2 g/mol
  • CAS Number : 1286208-25-0
  • Appearance : Oil
  • Storage Temperature : 4 °C

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Cyclization of precursors like 1,4-diaminobutane.
  • Introduction of the Amino Group : Achieved via reductive amination.
  • Formation of the Propanone Backbone : Through condensation reactions.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, potentially acting as a ligand in receptor binding studies. The compound may modulate activity at specific receptors, influencing downstream signaling pathways relevant to neurological functions.

Binding Affinity Studies

Recent studies have evaluated the binding affinity of this compound at various receptors, particularly focusing on serotonin receptors:

CompoundReceptorK_i [nM]% Inhibition at 1 μM
PZ-16435-HT6R798%
(R)-Compound5-HT6RTBDTBD

These studies indicate that modifications in the structure can significantly influence receptor affinity and selectivity, suggesting that this compound may serve as a lead compound for developing new therapeutics targeting serotonin-related pathways.

Neuropharmacological Effects

In preclinical trials, this compound has shown promise in modulating behaviors associated with anxiety and depression. Its profile suggests potential as an anxiolytic or antidepressant agent, warranting further investigation into its efficacy and safety in clinical settings.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with its enantiomer and related compounds:

CompoundStructure TypeNotable Activity
(S)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochlorideEnantiomerDifferent receptor interactions
1-(3-Aminopyrrolidin-1-yl)butan-1-one hydrochlorideExtended chainAltered pharmacokinetics
1-(3-Aminopyrrolidin-1-yl)ethan-1-one hydrochlorideShortened chainReduced potency

This comparison highlights the importance of stereochemistry and molecular structure in determining the pharmacological profile of pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride in laboratory settings?

  • Methodological Answer : Follow stringent personal protective equipment (PPE) requirements, including nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, isolate the area, use inert absorbents (e.g., sand), and dispose of waste via authorized hazardous material handlers. Always consult the Safety Data Sheet (SDS) for compound-specific first-aid measures and storage conditions (2–5°C in sealed containers) .

Q. How can the compound’s purity and identity be validated post-synthesis?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm proton and carbon environments, comparing shifts to structurally similar pyrrolidine derivatives (e.g., 4-Fluoromethcathinone HCl ).
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use reverse-phase columns (C18) with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks .
  • Melting Point Analysis : Compare observed values to literature data, noting deviations >2°C as potential impurities .

Q. What synthetic routes are recommended for laboratory-scale preparation?

  • Methodological Answer : Adapt protocols from analogous cathinone derivatives:

Condensation Reaction : React 3-aminopyrrolidine with propanoyl chloride in anhydrous dichloromethane under nitrogen, followed by HCl gas bubbling to precipitate the hydrochloride salt.

Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :

  • Software Tools : Use SHELXTL or SHELXL for refinement, focusing on resolving disorder (e.g., pyrrolidine ring conformers) via PART commands and isotropic displacement parameter adjustments .
  • Validation : Cross-check with the IUCr’s checkCIF tool to identify outliers in bond lengths/angles (>3σ) and address twinning using HKLF5 data .
  • Data Collection : Optimize crystal mounting to minimize absorption effects (e.g., use a cryostream at 100 K) .

Q. What strategies mitigate enantiomeric interference in pharmacological studies?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate (R)- and (S)-enantiomers. Validate purity via circular dichroism (CD) .
  • Derivatization : React the compound with (+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to form diastereomers, analyzed by 1H^1H-NMR .

Q. How can thermal decomposition pathways be analyzed to ensure compound stability?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures. Compare to differential scanning calorimetry (DSC) endotherms to correlate mass loss with phase transitions .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) from TGA data, ensuring storage below degradation thresholds .

Data Contradiction Analysis

Property Reported Values Resolution Method References
Molecular Weight239.8 g/mol (SDS) vs. 236.7 g/mol (LCMS)Validate via high-resolution MS (HRMS)
SolubilityDiscrepancies in aqueous vs. DMSOConduct shake-flask experiments at 25°C, pH 7.4
CrystallinityVaried PXRD patternsRe-crystallize under controlled humidity (40%)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
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(R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride

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